Product packaging for Ethyl 2-piperidin-4-ylbenzoate(Cat. No.:CAS No. 2109925-23-5)

Ethyl 2-piperidin-4-ylbenzoate

Cat. No.: B2808215
CAS No.: 2109925-23-5
M. Wt: 233.311
InChI Key: OLJOXWRCQIFFII-UHFFFAOYSA-N
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Description

Ethyl 2-piperidin-4-ylbenzoate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to a class of benzoate esters that are frequently investigated for their potential biological activity. Structurally related compounds featuring a piperidine ring linked to a benzoate core have been identified as key scaffolds in the development of novel therapeutic agents, particularly in the study of local anesthetics . Research on analogous molecules shows that the piperidinyl benzoate structure can be modified to explore structure-activity relationships (SAR), focusing on parameters such as duration of action and potency . The integration of lipophilic, linker, and hydrophilic sections in these molecules is a common design strategy to optimize their interaction with biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B2808215 Ethyl 2-piperidin-4-ylbenzoate CAS No. 2109925-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJOXWRCQIFFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Piperidin 4 Ylbenzoate

Strategic Disconnection and Retrosynthetic Analysis for Ethyl 2-piperidin-4-ylbenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgbibliotekanauki.pl For this compound, two primary disconnection approaches are considered, targeting the key bonds that form the molecule.

The first and most common disconnection is at the C-C bond between the benzene (B151609) ring and the piperidine (B6355638) ring. This suggests a coupling reaction between a pre-functionalized benzoic acid derivative and a piperidine synthon. A second logical disconnection is at the ester functional group, which simplifies the synthesis to the formation of the ester from the corresponding carboxylic acid and ethanol (B145695).

A further retrosynthetic step involves the formation of the piperidine ring itself. This can be envisioned through the cyclization of a linear precursor, which offers a high degree of control over the substitution pattern of the final ring.

Esterification Approaches to the Benzoate (B1203000) Moiety

The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. This can be achieved through several established methods.

Direct Esterification Techniques

Direct esterification, often catalyzed by a mineral acid like sulfuric acid, involves the reaction of a carboxylic acid with an alcohol. researchgate.net In the context of this compound, this would involve the reaction of 2-(piperidin-4-yl)benzoic acid with ethanol. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another approach is to activate the carboxylic acid, for instance, by converting it to the corresponding acid chloride using a reagent like thionyl chloride. researchgate.net The resulting acid chloride is highly reactive and will readily react with ethanol to form the ethyl ester.

Transesterification and Related Methods

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. While less direct, it can be a useful method under certain conditions. For example, if a different ester of 2-(piperidin-4-yl)benzoic acid were more readily available, it could be converted to the ethyl ester by heating it in an excess of ethanol with an acid or base catalyst.

Construction of the Piperidine Ring System or Introduction of the Piperidin-4-yl Moiety

The formation of the substituted piperidine ring is a key challenge in the synthesis of this compound. Two main strategies are employed: the de novo construction of the piperidine ring or the attachment of a pre-existing piperidin-4-yl group to the aromatic ring.

Cyclization Reactions for Piperidine Formation (e.g., Mannich-type condensations for related piperidones)

The de novo synthesis of the piperidine ring offers flexibility in introducing substituents. A common method for the synthesis of 4-piperidones is the Mannich reaction. nih.govmdpi.com This reaction involves the condensation of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comsciencemadness.org For instance, the condensation of an appropriate ketone, an aldehyde, and an amine can lead to the formation of a piperidone, which can then be further functionalized. sciencemadness.org

Other cyclization strategies include reductive amination of diketones, intramolecular hydroamination, and various radical cyclization approaches to form the piperidine ring. nih.govorganic-chemistry.org For example, intramolecular carbonyl ene and Prins cyclizations can be used to synthesize substituted piperidines. acs.org

Coupling Reactions for Attachment of the Piperidin-4-yl Group (e.g., Palladium-catalyzed couplings for aryl-piperidine bonds)

A powerful and widely used method for forming the C-C bond between an aryl group and a piperidine ring is the palladium-catalyzed cross-coupling reaction. nih.govgoogle.com The Suzuki-Miyaura coupling, which utilizes an organoboron compound, is a prominent example. researchgate.net In this approach, a boronic acid or ester derivative of piperidine can be coupled with an aryl halide or triflate. thieme-connect.com

Alternatively, a Negishi coupling, which employs an organozinc reagent, can be used to form the desired aryl-piperidine bond. researchgate.net These coupling reactions are often highly efficient and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. Recent advancements have also explored the use of data-rich experimentation to optimize palladium-catalyzed couplings of piperidines with heteroaromatic electrophiles. researchgate.net

Nucleophilic Substitution Reactions Involving Piperidine Derivatives

Nucleophilic substitution reactions are a cornerstone in the synthesis of piperidine-containing compounds like this compound. evitachem.comvulcanchem.com These reactions typically involve the displacement of a leaving group on an aromatic ring by the nucleophilic nitrogen of a piperidine derivative.

One common approach is the nucleophilic aromatic substitution (SNA_r) reaction. In this method, an activated benzoic acid derivative, often containing a good leaving group such as a halogen at the ortho position, is reacted with a suitable piperidine derivative. vulcanchem.com The reactivity of the aromatic ring is enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

Another powerful technique is palladium-catalyzed coupling , which offers a versatile route to form the C-N bond between the piperidine and benzoate moieties. vulcanchem.com This method is particularly useful when the aromatic ring is not sufficiently activated for SNA_r to occur readily.

A general representation of nucleophilic substitution for synthesizing related structures involves reacting a halo-substituted benzoate with a piperidine derivative in the presence of a base. For instance, the synthesis of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is achieved through the nucleophilic substitution of methyl 4-hydroxybenzoate (B8730719) with β-chloroethylpiperidine hydrochloride, facilitated by potassium carbonate as a base.

The synthesis of tert-butyl 4-(piperidin-2-yl)benzoate also relies on nucleophilic substitution, where piperidine reacts with an activated benzoate. evitachem.com This highlights a common strategy where the piperidine ring is introduced via a substitution reaction. evitachem.com

Reaction TypeKey FeaturesExample ApplicationReference
Nucleophilic Aromatic Substitution (SNA_r)Requires an activated aromatic ring with a good leaving group.Synthesis of ethyl 2-(piperidin-1-yl)benzoate. vulcanchem.com vulcanchem.com
Palladium-Catalyzed CouplingVersatile for forming C-N bonds, especially for less reactive aromatic rings.Synthesis of ethyl 2-(piperidin-1-yl)benzoate. vulcanchem.com vulcanchem.com
Nucleophilic Substitution with Halo-Substituted BenzoateInvolves reaction of a halo-benzoate with a piperidine derivative in the presence of a base.Synthesis of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.

Regioselective Functionalization of the Benzoic Acid Ring

Achieving regioselectivity in the functionalization of the benzoic acid ring is critical for the synthesis of specifically substituted derivatives like this compound. Various strategies have been developed to control the position of substitution on the aromatic ring.

One approach involves the use of directing groups, which can guide the incoming substituent to a specific position (ortho, meta, or para). For instance, in the synthesis of related piperidine derivatives, the site of functionalization can be controlled by the choice of catalyst and protecting group on the piperidine nitrogen. nih.gov Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines. nih.gov

For example, the functionalization of N-Boc-piperidine with certain rhodium catalysts can lead to substitution at the C2 position. nih.gov In contrast, using different catalysts and protecting groups can direct functionalization to the C4 position. nih.gov

In the context of benzoic acid derivatives, thallation-olefination has been used for the synthesis of isocoumarins, demonstrating a method for regioselective functionalization. acs.org Furthermore, condensation-based C-H bond functionalization of cyclic amines, including piperidine, allows for the formation of substituted pyridines from piperidine and aromatic aldehydes, highlighting a method for functionalizing the amine itself which can be a precursor to more complex structures. nih.gov

MethodDescriptionExampleReference
Catalyst and Protecting Group ControlThe choice of catalyst and the protecting group on the piperidine nitrogen directs the position of functionalization.Rhodium-catalyzed C-H insertion for C2 or C4 functionalization of piperidine. nih.gov nih.gov
Thallation-OlefinationA method for regioselective functionalization of benzoic acid derivatives.Synthesis of isocoumarins. acs.org acs.org
Condensation-Based C-H FunctionalizationFunctionalization of the cyclic amine as a precursor to more complex structures.Formation of substituted pyridines from piperidine and aromatic aldehydes. nih.gov nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a crucial step in developing efficient and high-yielding synthetic routes. Key parameters that are often optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

In the synthesis of polysubstituted benzenes, microwave-assisted, solvent-free conditions have been shown to be efficient, offering advantages such as shorter reaction times and improved yields. niscpr.res.in For instance, a one-pot, multicomponent reaction of aromatic aldehydes, malononitrile, and ethyl chloroacetate (B1199739) in the presence of pyridine (B92270) under microwave irradiation produced polysubstituted benzenes in good yields. niscpr.res.in The study found that pyridine was a superior base compared to triethylamine, piperidine, morpholine, potassium carbonate, and KF/alumina for this specific transformation. niscpr.res.in

For the synthesis of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a representative method involves nucleophilic substitution between methyl 4-hydroxybenzoate and β-chloroethylpiperidine hydrochloride using potassium carbonate as a base and amyl acetate (B1210297) as a solvent at 115–120°C under a nitrogen atmosphere. The completion of the reaction is monitored by HPLC, and the product is isolated by crystallization after aqueous washes to remove inorganic salts, achieving yields up to 91.9%.

The synthesis of thiazolo[3,2-a]quinazoline derivatives was optimized by systematically investigating different bases and solvents. d-nb.info It was found that DABCO in ethanol provided the best results for the Michael-type addition followed by intramolecular cyclization. d-nb.info

ReactionOptimized ConditionsKey FindingsReference
Synthesis of Polysubstituted BenzenesMicrowave irradiation (150W, 100°C), solvent-free, pyridine as base.Pyridine was found to be the most effective base. niscpr.res.in niscpr.res.in
Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoatePotassium carbonate as base, amyl acetate as solvent, 115–120°C, nitrogen atmosphere.Yields up to 91.9% were achieved.
Synthesis of Thiazolo[3,2-a]quinazoline DerivativesDABCO as catalyst in ethanol.DABCO in ethanol provided the highest yields compared to other bases and solvents. d-nb.info d-nb.info

Strategies for Stereochemical Control in the Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is of paramount importance for producing chiral analogues of this compound, as the biological activity of such compounds is often dependent on their stereochemistry.

One strategy involves the use of chiral auxiliaries or asymmetric catalysis. For the synthesis of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride, chiral Brønsted acids can be employed during the esterification step to control the stereochemistry.

Another approach is the diastereoselective functionalization of a pre-existing chiral piperidine ring. For example, diastereoselective cross-coupling reactions of substituted piperidines can be used to introduce aryl groups with high stereocontrol. uni-muenchen.de

The synthesis of chiral 1,3-oxazines, which can be precursors to chiral piperidines, has been achieved through Pd(0)-catalyzed stereoselective intramolecular cyclization. acs.org This method allows for the creation of multiple contiguous chiral centers.

Furthermore, the site-selective and stereoselective C-H functionalization of piperidine derivatives using rhodium catalysts provides a direct route to chiral substituted piperidines. researchgate.net The stereoselectivity of these reactions can be influenced by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net

StrategyDescriptionExampleReference
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity.Chiral Brønsted acids in the esterification for synthesizing (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride.
Diastereoselective Cross-CouplingStereocontrolled introduction of substituents onto a chiral piperidine ring.Diastereoselective arylation of substituted piperidines. uni-muenchen.de uni-muenchen.de
Stereoselective CyclizationCreation of chiral piperidine precursors with defined stereochemistry.Pd(0)-catalyzed intramolecular cyclization to form chiral 1,3-oxazines. acs.org acs.org
Stereoselective C-H FunctionalizationDirect introduction of functional groups with stereocontrol.Rhodium-catalyzed C-H insertion on piperidine derivatives. nih.govresearchgate.net nih.govresearchgate.net

Analysis of Patent Literature for Synthetic Routes to Related Piperidine-Benzoate Structures

Patent literature is a valuable resource for identifying synthetic routes to piperidine-benzoate structures and related compounds, often detailing scalable and industrially relevant processes.

A patent for piperidine intermediates describes various synthetic methodologies for preparing these compounds, which are important building blocks in medicinal chemistry. google.com The patent highlights the versatility of piperidine derivatives in the synthesis of more complex molecules.

Another patent discloses processes for synthesizing piperazine-piperidine compounds, which share structural similarities with piperidine-benzoates. google.com The described synthetic schemes often involve multi-step sequences with protection and deprotection strategies to achieve the final target molecules. google.com

The synthesis of pharmaceuticals containing five-membered heterocyclic rings, which can be analogous to the piperidine ring in terms of synthetic challenges, is often detailed in patent literature. beilstein-journals.org These routes frequently employ classical reactions like the Paal-Knorr synthesis or more modern methods like [3+2] cycloadditions to construct the heterocyclic core. beilstein-journals.org

Detailed Investigation of Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Piperidin 4 Ylbenzoate

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in reactions with various electrophiles, such as alkylating and acylating agents.

N-alkylation involves the formation of a new carbon-nitrogen bond. The piperidine nitrogen of Ethyl 2-piperidin-4-ylbenzoate can act as a nucleophile and displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 reaction. This reaction typically requires a base to neutralize the hydrogen halide produced, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. The product of this reaction is a tertiary amine.

Table 4: N-Alkylation of this compound
Alkylating AgentBaseProduct
Methyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Ethyl 2-(1-methylpiperidin-4-yl)benzoate
Ethyl bromide (CH₃CH₂Br)Triethylamine ((C₂H₅)₃N)Ethyl 2-(1-ethylpiperidin-4-yl)benzoate
Benzyl bromide (C₆H₅CH₂Br)Potassium carbonate (K₂CO₃)Ethyl 2-(1-benzylpiperidin-4-yl)benzoate

N-acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, resulting in the formation of an amide. This is a robust and common transformation for secondary amines. The reaction occurs when this compound is treated with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. For acid chlorides, this is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is often added to scavenge the HCl by-product. The resulting N-acylated products are stable amides.

Table 5: N-Acylation of this compound
Acylating AgentBaseProduct
Acetyl chloride (CH₃COCl)PyridineEthyl 2-(1-acetylpiperidin-4-yl)benzoate
Benzoyl chloride (C₆H₅COCl)PyridineEthyl 2-(1-benzoylpiperidin-4-yl)benzoate
Acetic anhydride ((CH₃CO)₂O)None required or catalytic baseEthyl 2-(1-acetylpiperidin-4-yl)benzoate

Oxidation Pathways of the Piperidine Ring (e.g., N-oxide formation)

The piperidine ring in this compound is susceptible to oxidation, a common metabolic pathway for many nitrogen-containing heterocyclic compounds. The primary site of oxidation is the tertiary amine nitrogen, leading to the formation of an N-oxide. This transformation can be achieved using various oxidizing agents.

N-Oxide Formation:

The oxidation of the tertiary nitrogen atom in the piperidine ring is a well-documented transformation for many piperidine derivatives. google.comgoogle.com This reaction is significant as N-oxides can serve as prodrugs, potentially altering the pharmacokinetic profile of the parent compound. google.comgoogle.com Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). The general reaction involves the donation of an oxygen atom from the oxidant to the lone pair of electrons on the nitrogen atom.

Mechanism with Peroxy Acids (e.g., mCPBA): The reaction is believed to proceed through a concerted mechanism where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

While specific kinetic data for the N-oxidation of this compound is not available, studies on other tertiary amines suggest that the reaction rate is influenced by the steric and electronic environment around the nitrogen atom. The presence of the bulky benzoate (B1203000) group at the 4-position of the piperidine ring might sterically hinder the approach of the oxidizing agent, potentially affecting the reaction rate compared to simpler piperidine derivatives.

Other Potential Oxidation Pathways:

Beyond N-oxide formation, the piperidine ring can undergo other oxidative transformations, often mediated by enzymatic systems in biological contexts or by strong chemical oxidants. Monoamine oxidase (MAO) has been shown to catalyze the oxidation of 4-phenylpiperidine (B165713) derivatives. nih.gov These reactions can lead to the formation of iminium ion intermediates, which are reactive electrophiles susceptible to further reactions. Cytochrome P450 enzymes are also known to mediate the oxidation of piperidine rings at the carbon atoms adjacent to the nitrogen (α-carbon oxidation), which can lead to ring opening or the formation of lactams. researchgate.net

Oxidation Product Potential Oxidizing Agent/System Key Intermediate Significance
Ethyl 2-(1-oxido-piperidin-4-yl)benzoate (N-oxide)mCPBA, H₂O₂-Prodrug formation, altered solubility and polarity
Iminium Ion DerivativeMAO, other strong oxidantsIminium IonReactive intermediate for further functionalization
Lactam DerivativeCytochrome P450CarbinolamineMetabolic pathway, potential for ring cleavage

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents: the ethyl ester group (-COOEt) and the piperidin-4-yl group.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the piperidin-4-yl group, being an alkyl substituent, is generally considered an ortho-, para-directing and activating group due to its electron-donating inductive effect. cognitoedu.orgsavemyexams.com Conversely, the ethyl ester group (-COOEt) is a meta-directing and deactivating group due to its electron-withdrawing resonance and inductive effects. unizin.orgorganicchemistrytutor.com

The position of electrophilic attack will be determined by the interplay of these two opposing directing effects. The piperidin-4-yl group at the 2-position will direct incoming electrophiles to the 3- and 5-positions (ortho and para to itself, respectively). The ethyl ester group at the 1-position will direct incoming electrophiles to the 3- and 5-positions (meta to itself). Therefore, the positions 3 and 5 on the benzoate ring are electronically favored for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com The reaction conditions for these transformations typically involve a strong electrophile generated in situ.

Reaction Typical Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 3-nitro-2-(piperidin-4-yl)benzoate and Ethyl 5-nitro-2-(piperidin-4-yl)benzoate
BrominationBr₂, FeBr₃Ethyl 3-bromo-2-(piperidin-4-yl)benzoate and Ethyl 5-bromo-2-(piperidin-4-yl)benzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 3-acyl-2-(piperidin-4-yl)benzoate and Ethyl 5-acyl-2-(piperidin-4-yl)benzoate

It is important to note that the basic nitrogen of the piperidine ring can be protonated under the acidic conditions often used for EAS, which would convert the piperidinyl group into a deactivating, meta-directing ammonium (B1175870) group. This would significantly alter the regiochemical outcome. Therefore, protection of the piperidine nitrogen may be necessary to achieve the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the benzoate ring of this compound is generally less favorable than electrophilic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The unsubstituted benzoate ring in the parent compound is not sufficiently electron-deficient to readily undergo SNAr.

However, if the benzoate ring were to be substituted with a strong electron-withdrawing group and a suitable leaving group, SNAr could be possible. For instance, if a nitro group were introduced at the 3- or 5-position and a halogen at the 2- or 4-position, the ring would be activated for nucleophilic displacement of the halogen.

Mechanistic Studies of Key Transformations (e.g., kinetic analysis of specific reaction steps)

Mechanism of N-Oxide Formation:

The formation of N-oxides from tertiary amines is a well-understood process. researchgate.net The reaction with peroxy acids is generally accepted to proceed via a bimolecular mechanism. Kinetic studies on the oxidation of other tertiary amines have shown the reaction to be first order in both the amine and the peroxy acid. The transition state is thought to involve a nucleophilic attack of the amine nitrogen on the electrophilic peroxide oxygen.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution involves a two-step process: masterorganicchemistry.com

Formation of the σ-complex (arenium ion): The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This step is typically the rate-determining step as it involves the disruption of the aromatic system.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

For this compound, the stability of the intermediate σ-complex will dictate the regioselectivity. Attack at the 3- and 5-positions allows for resonance stabilization of the positive charge by the piperidin-4-yl group, making these positions more favorable for substitution.

Computational Modeling:

In the absence of experimental kinetic data, computational chemistry offers a powerful tool for elucidating reaction mechanisms. rsc.orgsmu.edumdpi.com Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for the oxidation of the piperidine ring and the electrophilic substitution of the benzoate ring of this compound. Such studies could provide valuable insights into:

Transition state geometries and energies: To identify the rate-determining steps and predict reaction rates.

Reaction energy profiles: To determine the thermodynamics and kinetics of the reactions.

The influence of substituents: To understand the directing effects on a quantitative level.

Computational studies on related piperidine derivatives have been used to investigate their structure-activity relationships and reaction mechanisms, highlighting the utility of these methods in predicting chemical reactivity. mit.edumdpi.com

Transformation Key Mechanistic Feature Factors Influencing Rate Investigative Methods
N-OxidationNucleophilic attack of nitrogen on peroxide oxygenSteric hindrance at nitrogen, nucleophilicity of nitrogen, strength of oxidantKinetic studies (spectroscopic monitoring), computational modeling (DFT)
Electrophilic Aromatic SubstitutionFormation of a resonance-stabilized σ-complex (arenium ion)Electron density of the aromatic ring, stability of the σ-complex, strength of the electrophileProduct distribution analysis (GC-MS, NMR), kinetic isotope effect studies, computational modeling (DFT)

Design and Synthesis of Advanced Ethyl 2 Piperidin 4 Ylbenzoate Derivatives

Homologation and Analog Synthesis based on the Ethyl 2-piperidin-4-ylbenzoate Scaffold

The synthesis of analogs and homologs from the this compound core involves systematic modifications to its constituent parts. Strategies often focus on altering the length and nature of spacers, modifying substituent groups, or changing the relative orientation of the piperidine (B6355638) and benzoate (B1203000) moieties.

One common approach to analog synthesis is the creation of positional isomers, which can significantly alter the molecule's biological activity and physical properties. For example, the synthesis of Ethyl (S)-4-(piperidin-2-yl)benzoate, an isomer of the parent compound, demonstrates a modification of the linkage between the two ring systems. scbt.com In this case, the piperidine ring is attached at its C2 position to the C4 position of the benzoate ring, contrasting with the C4-to-C2 linkage of the primary scaffold.

Further analog design can be achieved by modulating the linker connecting the core fragments. While not on the exact this compound scaffold, synthetic principles from related structures are applicable. For instance, in the development of NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core, researchers systematically modulated the carbon chain linker used to conjugate a chlorobenzene (B131634) moiety to the piperidine ring. mdpi.com Amide bond formation, facilitated by coupling agents like carbonyldiimidazole (CDI), allows for the synthesis of derivatives with varying linker lengths and functionalities, a strategy directly transferable to the this compound system. mdpi.com

Functionalization of the Piperidine Ring at Positions other than 4

Direct and selective functionalization of the piperidine ring is a powerful tool for creating novel derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the introduction of substituents at positions C2 and C3, which are traditionally difficult to access.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have proven effective for the site-selective functionalization of N-protected piperidines. nih.gov The regioselectivity of this transformation is controlled by the choice of both the catalyst and the nitrogen-protecting group. nih.gov

C2-Functionalization: The use of an N-Boc protecting group in combination with a Rh₂(R-TCPTAD)₄ catalyst, or an N-brosyl group with a Rh₂(R-TPPTTL)₄ catalyst, directs the C-H functionalization to the C2 position of the piperidine ring. nih.gov The Rh₂(R-TPPTTL)₄-catalyzed reactions, in particular, exhibit high diastereoselectivity. nih.gov

C3-Functionalization: Accessing the C3 position can be achieved indirectly. A strategy involving the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane, yields 3-substituted piperidines. nih.gov

These methodologies allow for the creation of a library of positional analogs with substituents precisely installed at various locations on the piperidine ring, offering a route to fine-tune the steric and electronic properties of the final molecule. nih.gov

Table 1: Catalyst and Protecting Group Control of Piperidine Functionalization This table is generated based on the provided text and may not be exhaustive.

Target Position N-Protecting Group Catalyst Selectivity
C2 N-Boc Rh₂(R-TCPTAD)₄ Moderate Yield, Variable Stereoselectivity
C2 N-Bs (Brosyl) Rh₂(R-TPPTTL)₄ High Diastereoselectivity (29->30:1 d.r.)

Modifications of the Benzoic Acid Ring Substitution Pattern

Altering the substitution pattern of the benzoic acid ring provides another avenue for creating structural diversity. This can involve changing the position of the piperidine substituent or introducing additional functional groups onto the aromatic ring.

A new synthetic approach for modifying benzoic acids involves the selective oxidation of corresponding tolyl precursors. researchgate.net For instance, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can be synthesized from 3-(p-tolyl)-5-ethyl-1,2,4-oxadiazole. This reaction uses a catalytic system based on cobalt acetate (B1210297) and sodium bromide with air as the oxidant, offering high yields. researchgate.net This method allows for the incorporation of heterocyclic moieties like the 1,2,4-oxadiazole (B8745197) ring onto the benzoate core, which can act as a bioisostere for an ester or amide group and modulate the compound's physicochemical properties. researchgate.net

The synthesis of positional isomers, such as moving the piperidinyl group from the C2 to the C4 position of the benzoate ring, represents another key modification strategy. This structural change, as seen in the synthesis of Ethyl (S)-4-(piperidin-2-yl)benzoate, fundamentally alters the molecule's geometry and can have profound effects on its interactions with biological targets. scbt.com

Incorporation of this compound Motifs into Complex Molecular Architectures

The this compound framework can serve as a crucial intermediate or building block for the assembly of larger, more complex molecules. The piperidine nitrogen and the ester functionality provide reactive handles for further chemical transformations.

The synthesis of complex bioactive molecules often involves coupling the piperidine-containing fragment with other chemical entities. For example, in the synthesis of a series of benzo[d]imidazole-2-one derivatives, the commercially available 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one was used as a core structure. mdpi.com This piperidine-containing scaffold was coupled with various carboxylic acids using peptide coupling agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or carbonyldiimidazole (CDI) to form an amide bond. mdpi.com

This strategy highlights how the piperidine nitrogen of a piperidinyl-aromatic motif can be acylated to link it to other complex fragments. Similarly, the ethyl ester of the this compound scaffold could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various amines to build elaborate molecular architectures. These coupling reactions are fundamental in fragment-based drug design, allowing for the modular assembly of complex structures from simpler, pre-functionalized building blocks.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies: Chemical Perspectives

Impact of Substituent Variation on Molecular Conformation and Geometry

The three-dimensional arrangement of a molecule, its conformation and geometry, is intrinsically linked to its properties. For Ethyl 2-piperidin-4-ylbenzoate, the piperidine (B6355638) ring, the benzoate (B1203000) moiety, and the linkage between them are key areas for structural modification.

Variations in substituents on either the piperidine nitrogen or the benzoate ring can lead to significant conformational changes. For example, introducing bulky groups on the piperidine nitrogen can sterically hinder the rotation around the C-N bond connecting the two rings, thereby influencing the relative orientation of the piperidine and benzoate moieties. Similarly, substituents on the benzoate ring can alter the electronic distribution and planarity of the aromatic system, which in turn affects how it interacts with the piperidine ring.

Table 1: Predicted Impact of Substituent Variation on the Conformation of this compound Analogues

Substituent PositionType of SubstituentPredicted Conformational Effect
Piperidine N-1Small alkyl (e.g., -CH₃)Minimal impact on ring conformation; may slightly influence rotational barrier.
Piperidine N-1Bulky alkyl (e.g., -C(CH₃)₃)Increased steric hindrance, potentially restricting the rotation of the benzoate ring.
Benzoate Ring (ortho)Electron-withdrawing (e.g., -NO₂)May alter the planarity of the benzoate ring and influence the dihedral angle with the piperidine ring.
Benzoate Ring (para)Electron-donating (e.g., -OCH₃)Can affect the electronic properties and intermolecular interactions without significant conformational change.

Analysis of Intermolecular Interactions in Analogues

The way molecules interact with each other and with their environment is governed by a range of non-covalent forces. For analogues of this compound, understanding these intermolecular interactions is crucial for predicting their physical properties, such as solubility and melting point, as well as their binding affinity to biological targets.

Hydrogen Bonding: The piperidine nitrogen in this compound can act as a hydrogen bond acceptor. If the nitrogen is protonated, it can act as a hydrogen bond donor. The ester group's carbonyl oxygen is also a potential hydrogen bond acceptor. Modifications that introduce additional hydrogen bond donors or acceptors, such as hydroxyl or amino groups on the benzoate ring or as substituents on the piperidine ring, will significantly alter the hydrogen bonding network.

Steric Hindrance: The introduction of bulky substituents can create steric hindrance, preventing close packing of molecules in a crystal lattice or hindering the approach of a binding partner. This can affect both the physical properties and the biological activity of the compound. For example, a bulky group on the carbon atom connecting the two rings could sterically clash with ortho substituents on the benzoate ring, forcing a twisted conformation.

π-Stacking: The aromatic benzoate ring can participate in π-stacking interactions with other aromatic systems. The strength of this interaction can be modulated by substituents on the ring. Electron-donating groups generally enhance π-stacking, while electron-withdrawing groups can weaken it. These interactions are important for the stability of crystal structures and for binding to aromatic residues in proteins.

Computational Approaches to Correlate Structural Features with Chemical Behavior

Computational chemistry provides powerful tools to investigate the relationship between molecular structure and chemical behavior at an atomic level. These methods allow for the prediction of properties and the rationalization of experimental observations.

In the absence of a known three-dimensional structure of a biological target, ligand-based methods can be employed to build a model of the required chemical features for a desired activity. Pharmacophore modeling is a common ligand-based approach. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

For a series of this compound analogues with known activities, a pharmacophore model could be generated to identify the key features responsible for their biological effects. This model can then be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active. The development of a robust pharmacophore model relies on a set of structurally diverse and active compounds to extract the common essential features.

When the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) is available, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. This computational technique places a molecule into the binding site of a receptor and scores the interaction based on a force field that approximates the binding energy.

For this compound and its analogues, molecular docking studies can provide valuable insights into their potential interactions with a target protein. These studies can reveal:

Key binding interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the ligand.

Binding orientation: The preferred conformation and orientation of the ligand within the binding pocket.

Structure-activity relationships: Rationalization of why certain substituents enhance or diminish binding affinity. For instance, docking could show that a particular substituent fits into a hydrophobic pocket, while another creates a steric clash with the protein.

Table 2: Illustrative Molecular Docking Results for Hypothetical Analogues of this compound with a Target Protein

Compound AnalogueModificationPredicted Binding Affinity (kcal/mol)Key Interactions Observed in Docking
This compound Parent Compound-7.5Hydrogen bond between piperidine NH and Asp120; π-stacking of benzoate ring with Phe250.
Analogue AN-methyl on piperidine-7.2Loss of hydrogen bond from piperidine NH; potential steric clash.
Analogue B4'-hydroxy on benzoate-8.1Additional hydrogen bond from hydroxyl group to Glu150.
Analogue C3'-chloro on benzoate-7.8Favorable hydrophobic interaction in a specific sub-pocket.

These computational studies, in conjunction with experimental data, provide a powerful framework for understanding the SAR and SPR of this compound and for guiding the design of new molecules with tailored properties.

Computational Chemistry and Theoretical Characterization of Ethyl 2 Piperidin 4 Ylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, semi-empirical methods like AM1, PM3, RM1)

Quantum chemical calculations are fundamental tools for investigating the properties of a molecule at the electronic level. Methods range from computationally efficient semi-empirical techniques (like AM1, PM3, and RM1) to the more robust and widely used Density Functional Theory (DFT). researchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offers a reliable balance of accuracy and computational cost for analyzing molecules of this size. nih.govsemanticscholar.org These calculations provide deep insights into the molecule's geometry, stability, and electronic nature.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For Ethyl 2-piperidin-4-ylbenzoate, the piperidine (B6355638) ring is known to prefer a chair conformation. wikipedia.org However, two distinct chair conformers are possible, depending on whether the N-H bond is in an axial or equatorial position, with the equatorial conformation generally being more stable. wikipedia.org

Furthermore, conformational analysis would involve exploring the rotational barriers around key single bonds, such as the C-C bond connecting the piperidine and benzoate (B1203000) rings and the C-O bond of the ethyl ester group. This analysis identifies various stable conformers and the energy required to interconvert between them, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

The electronic properties of a molecule are dictated by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate ring and the nitrogen atom of the piperidine ring.

LUMO represents the orbital that is most likely to accept an electron. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic system of the benzoate moiety.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Time-dependent DFT (TD-DFT) calculations can further leverage these orbital energies to predict the molecule's UV-visible absorption spectrum. nih.govresearchgate.net

Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would be used to calculate the partial atomic charges on each atom. nih.gov This reveals the distribution of electron density, identifying electropositive and electronegative sites within the molecule and providing insight into its polarity and intermolecular interactions.

PropertyDescriptionIllustrative Value/Distribution
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.e.g., -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.e.g., -1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.e.g., 5.3 eV
HOMO DistributionSpatial location of the HOMO.Expected on the benzoate ring and piperidine nitrogen.
LUMO DistributionSpatial location of the LUMO.Expected on the carbonyl group and aromatic ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to indicate different potential values:

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the carbonyl oxygen of the ester and the nitrogen atom of the piperidine ring.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atom attached to the piperidine nitrogen (N-H) would be a prominent blue region.

Green Regions: Represent areas of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, a set of global chemical reactivity descriptors can be derived to quantify the molecule's reactivity. These "conceptual DFT" parameters provide a framework for predicting chemical behavior.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their roles in chemical reactions.

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to charge transfer.
Global Electrophilicity Index (ω)μ² / (2η)Measures electron-accepting capability.
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates high reactivity.

Note: The numerical values in the tables are illustrative and represent typical ranges for similar organic molecules, as specific published computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net An MD simulation would model the movements of every atom in this compound, often in the presence of a solvent like water, to mimic physiological conditions.

By simulating the molecule for nanoseconds or longer, MD can explore its conformational landscape, revealing how it flexes, bends, and rotates. nih.gov This is particularly useful for understanding the transitions between different chair conformations of the piperidine ring and the rotation of the benzoate group. The resulting trajectory provides insights into the molecule's flexibility, the stability of its different conformers in a solution, and how it might adapt its shape upon interacting with other molecules, which is a key aspect of drug-receptor binding. researchgate.netacs.org

Thermodynamic Stability and Reaction Energy Calculations

DFT calculations can be used to compute key thermodynamic properties of this compound. semanticscholar.org By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

These values are essential for:

Assessing Stability: Comparing the Gibbs free energy of different conformers or isomers allows for the determination of their relative thermodynamic stabilities.

Predicting Reaction Energetics: The energies of reactants and products can be calculated to predict the enthalpy (ΔH), Gibbs free energy (ΔG), and equilibrium constant of a potential reaction involving the molecule. This is vital for understanding its synthesis, degradation pathways, and metabolic fate.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy for electronic transitions)

While Nuclear Magnetic Resonance (NMR) and mass spectrometry provide the fundamental framework for the structural elucidation of "Ethyl 2-piperidin-4-ylbenzoate," other advanced spectroscopic techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information regarding the vibrational modes and electronic transitions within the molecule. Due to the absence of direct experimental spectra for "this compound" in the reviewed literature, a predictive analysis based on structurally analogous compounds and computational methods is presented.

Raman Spectroscopy

Raman spectroscopy provides detailed information about molecular vibrations, offering a vibrational fingerprint that is highly specific to the compound's structure. The Raman spectrum of "this compound" is expected to be a composite of the characteristic vibrations of its two main structural moieties: the piperidine (B6355638) ring and the ethyl benzoate (B1203000) group. Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool for assigning vibrational modes. researchgate.netnih.gov

The predicted Raman shifts for key functional groups in "this compound" are summarized in the table below, based on data from similar compounds.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentAssociated Moiety
~3060Aromatic C-H StretchBenzoate
~2940Aliphatic C-H Stretch (asymmetric)Piperidine, Ethyl
~2860Aliphatic C-H Stretch (symmetric)Piperidine, Ethyl
~1715C=O Stretch (Ester)Benzoate
~1610C=C Aromatic Ring StretchBenzoate
~1450CH₂ ScissoringPiperidine, Ethyl
~1280C-O Stretch (Ester)Benzoate
~1100C-N StretchPiperidine
~1000Aromatic Ring BreathingBenzoate
~850Ring BreathingPiperidine

The aromatic C-H stretching vibrations of the benzoate ring are anticipated to appear above 3000 cm⁻¹. scielo.org.za The aliphatic C-H stretching modes from the piperidine ring and the ethyl group are expected in the 2800-3000 cm⁻¹ region. researchgate.net A strong, characteristic peak for the carbonyl (C=O) stretch of the ester functional group is predicted to be prominent around 1715 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzene (B151609) ring will likely be observed near 1610 cm⁻¹. nih.gov Vibrations corresponding to the C-N bonds within the piperidine ring are expected at lower wavenumbers. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. scielo.org.za For "this compound," the primary chromophore is the benzoate ester moiety. The piperidine ring, being saturated, is not expected to contribute significantly to absorption in the 200-800 nm range.

The electronic spectrum of "this compound" is predicted to be dominated by π → π* transitions within the benzene ring and the carbonyl group of the ester. These transitions are characteristic of aromatic esters. researchgate.net The expected absorption maxima (λmax) are detailed in the table below.

Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~200-220π → πBenzene Ring
~230-250π → πBenzene Ring (conjugated with C=O)
~270-290π → π* (fine structure may be observed)Benzene Ring

The spectrum is anticipated to show a strong absorption band around 230-250 nm, which is characteristic of the electronic system of the benzene ring conjugated with the ester group. researchgate.net A weaker, fine-structured band, typical for substituted benzenes, may be observed between 270-290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the benzene ring. researchgate.net It is important to note that computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic spectra of complex organic molecules. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-piperidin-4-ylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves coupling 4-piperidinylbenzoic acid derivatives with ethyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C . Optimization of reaction time and temperature is critical to minimize side products like hydrolyzed esters. For example, prolonged stirring at room temperature may reduce yields due to ester degradation.
  • Key Reaction Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationEthyl chloroformate, DCM, 0°C75–85≥95%
Piperidine coupling4-piperidinyl derivative, K₂CO₃, DMF, 80°C60–70~90%
  • Analytical validation via NMR (¹H/¹³C) and LC-MS is essential to confirm structural integrity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) typically shows signals at δ 1.35 (t, CH₂CH₃), δ 4.25 (q, OCH₂), and δ 7.45–8.10 (aromatic protons). The piperidine ring protons appear as multiplet signals between δ 2.50–3.20 .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) resolves the stereochemistry of the piperidine ring and confirms the ester linkage geometry. High-resolution data (d-spacing < 0.8 Å) minimizes refinement errors.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor (this compound) doses. Monitor enzyme activity via UV-Vis (e.g., NADH depletion at 340 nm for dehydrogenases) .
  • Structural Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes like kinases or proteases. Validate results with mutagenesis (e.g., alanine scanning of active-site residues) .
  • Data Interpretation : Compare IC₅₀ values across enzyme isoforms to assess selectivity. Contradictions in inhibition profiles may arise from differential binding modes or allosteric effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving piperidine-substituted benzoates?

  • Methodological Answer :
  • Systematic Variation : Synthesize analogs with modifications (e.g., oxo vs. hydroxypiperidine, ester vs. amide linkers) and compare bioactivity. For instance, replacing the 4-hydroxypiperidine group with a 4-oxo moiety reduces steric hindrance, enhancing receptor affinity .
  • Multivariate Analysis : Apply QSAR models using descriptors like logP, molar refractivity, and TPSA to identify physicochemical drivers of activity. Discrepancies may arise from unaccounted parameters (e.g., hydrogen-bond donor capacity) .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions. For example, the compound’s moderate logP (~2.5) suggests favorable absorption but limited CNS penetration .
  • Metabolism Simulations : Employ GLORY or MetaSite to predict Phase I/II metabolites. Hydrolysis of the ester bond (via esterases) and piperidine oxidation are likely primary metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Source Validation : Confirm compound purity (≥95% by HPLC) and stereochemical consistency (via chiral HPLC or X-ray). Impurities >5% can skew bioassay results .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For instance, conflicting IC₅₀ values in cancer cell assays may stem from variable p53 status .

Experimental Design Tables

Table 1 : Comparative Reactivity of this compound Derivatives

DerivativeSubstituent PositionReactivity (k, s⁻¹)Major Product
4-HydroxyPiperidine C40.45Oxo derivative (KMnO₄ oxidation)
4-MethoxyPiperidine C40.12Stable under acidic conditions

Table 2 : Key Physicochemical Properties

PropertyValueMethod
logP2.3 ± 0.2HPLC (C18 column)
Solubility (PBS, pH 7.4)1.2 mg/mLNephelometry
TPSA45.6 ŲComputational

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.